molecular formula C21H16Cl2N2O4 B11671867 (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11671867
M. Wt: 431.3 g/mol
InChI Key: WKIVRIKIDBRFAQ-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique chemical structure This compound features a diazinane ring substituted with various functional groups, including a dichlorophenyl group and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with a suitable nucleophile.

    Attachment of the propenyl group: This can be accomplished through an alkylation reaction using a propenyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral media.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16Cl2N2O4

Molecular Weight

431.3 g/mol

IUPAC Name

(5Z)-5-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H16Cl2N2O4/c1-2-9-25-20(27)16(19(26)24-21(25)28)10-13-5-3-4-6-18(13)29-12-14-7-8-15(22)11-17(14)23/h2-8,10-11H,1,9,12H2,(H,24,26,28)/b16-10-

InChI Key

WKIVRIKIDBRFAQ-YBEGLDIGSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)/C(=O)NC1=O

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)C(=O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.